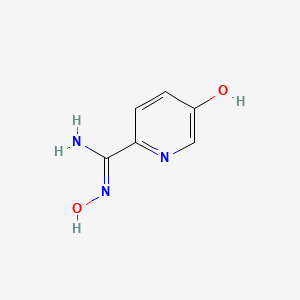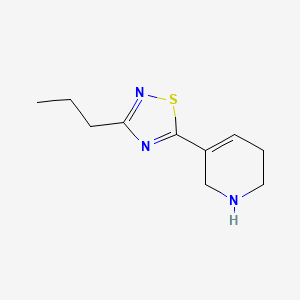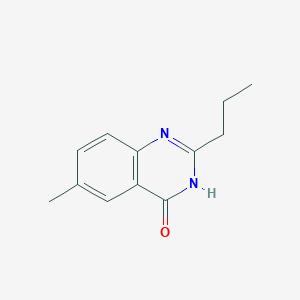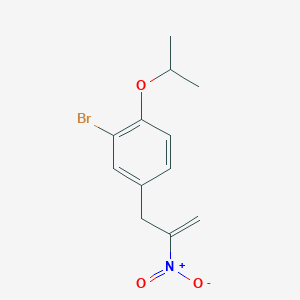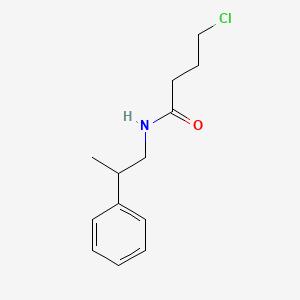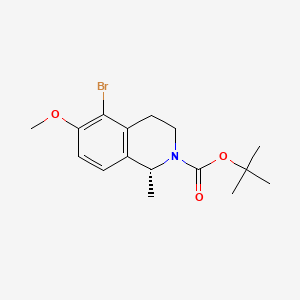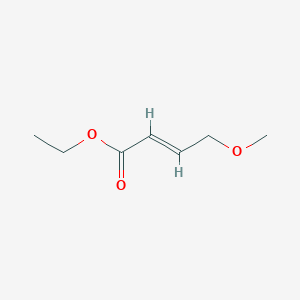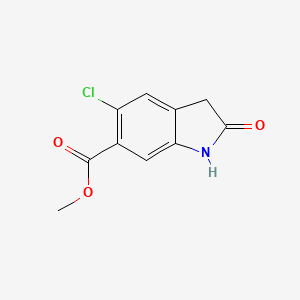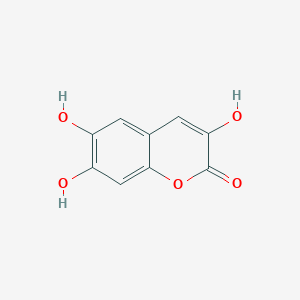
3,6,7-Trihydroxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7-Trihydroxycoumarin is a naturally occurring polyphenolic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic applications, including anticancer and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6,7-Trihydroxycoumarin can be synthesized through various methods. One common approach involves the hydroxylation of coumarin derivatives. For instance, starting with esculetin (6,7-dihydroxycoumarin), hydroxylation at the 3-position can be achieved using specific reagents and conditions . Another method involves the use of cytochrome P450 enzymes to catalyze the hydroxylation of esculetin to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and isolation from natural sources, such as the green alga Dasycladus vermicularis . The compound can also be synthesized through chemical methods, which may involve multi-step reactions starting from simpler coumarin derivatives .
Chemical Reactions Analysis
Types of Reactions: 3,6,7-Trihydroxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroxycoumarin derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized coumarin derivatives.
Reduction: Dihydroxycoumarin derivatives.
Substitution: Various substituted coumarin derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
Medicine: It has shown potential as an anticancer and antiviral agent.
Industry: It is used in the formulation of cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 3,6,7-trihydroxycoumarin involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. It interacts with molecular targets such as enzymes involved in the generation of ROS, thereby reducing oxidative damage to cells . Additionally, it has been shown to inhibit specific enzymes, such as the proteolytic activity of HCV NS3pro/Pep4A, making it a potential antiviral agent .
Comparison with Similar Compounds
3,6,7-Trihydroxycoumarin can be compared with other hydroxylated coumarins, such as:
6,7-Dihydroxycoumarin: Lacks the hydroxyl group at the 3-position, resulting in different chemical and biological properties.
7,8-Dihydroxycoumarin: Lacks the hydroxyl group at the 6-position, leading to variations in its antioxidant activity.
3,7,8-Trihydroxycoumarin: Similar structure but with the hydroxyl groups at different positions, affecting its reactivity and biological effects
This compound stands out due to its unique combination of hydroxyl groups, which contribute to its potent antioxidant and therapeutic properties.
Properties
Molecular Formula |
C9H6O5 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3,6,7-trihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O5/c10-5-1-4-2-7(12)9(13)14-8(4)3-6(5)11/h1-3,10-12H |
InChI Key |
LUODACDZXGGDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


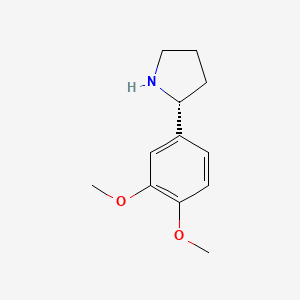
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)
